ピリドキサールイソニコチノイルヒドラゾン

概要

説明

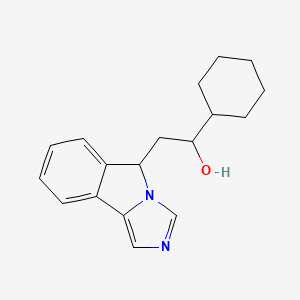

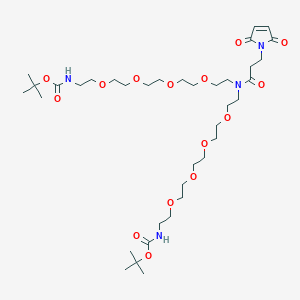

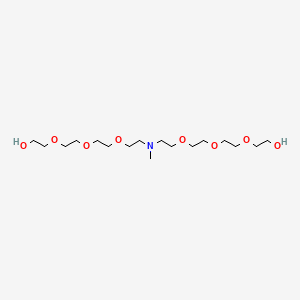

ピリドキサールイソニコチノイルヒドラゾンは、ピリドキシン(ビタミンB6)とイソニコチン酸ヒドラジドから誘導された化合物です。 この化合物は親油性で無毒であり、様々な医療および産業用途における有望な候補となっています .

2. 製法

合成経路と反応条件: ピリドキサールイソニコチノイルヒドラゾンは、一般的にピリドキサールとイソニコチン酸ヒドラジドとの縮合反応によって合成されます。 この反応は、還流条件下で水性またはアルコール性媒体中で行われます . 一般的な反応スキームは以下のとおりです。

[ \text{ピリドキサール} + \text{イソニコチン酸ヒドラジド} \rightarrow \text{ピリドキサールイソニコチノイルヒドラゾン} ]

工業生産方法: 特定の工業生産方法は広く文書化されていませんが、温度、溶媒の選択、反応時間などの反応条件を最適化することで、合成プロセスをスケールアップできます。 連続フローリアクターや自動合成システムの使用により、生産効率をさらに向上させることができます .

科学的研究の応用

Pyridoxal isonicotinoyl hydrazone has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Studied for its role in iron metabolism and as an iron chelator in biological systems.

Medicine: Investigated for its potential in treating iron overload disorders, such as thalassemia and hemochromatosis, and as an antimicrobial agent against tuberculosis

Industry: Utilized in the development of iron-chelating agents for various industrial processes.

作用機序

ピリドキサールイソニコチノイルヒドラゾンは、主に鉄キレート作用によって効果を発揮します。鉄イオンと結合して安定な錯体を形成し、鉄媒介性酸化損傷を防ぎます。 この化合物は、酸性化されたエンドソーム中の鉄を、二価金属トランスポーター1(DMT1)による膜透過前に、または鉄イオン(Fe2+)への還元の前後に捕捉します . このメカニズムは、鉄過剰症および関連する細胞損傷を防ぐために重要です .

類似の化合物:

- サリチロイルイソニコチノイルヒドラゾン

- 2-ヒドロキシ-1-ナフトイルイソニコチノイルヒドラゾン

- ピリドキサールベンゾイルヒドラゾン

- サリチルアルデヒドベンゾイルヒドラゾン

- 2-ヒドロキシ-1-ナフトイルベンゾイルヒドラゾン

比較: ピリドキサールイソニコチノイルヒドラゾンは、他の類似化合物に比べて鉄キレート効果が高く、毒性が低いことが特徴です。 この化合物は、鉄媒介性酸化損傷の予防においてより高い効果を示し、医療および産業における幅広い用途を持っています .

生化学分析

Biochemical Properties

Pyridoxal Isonicotinoyl Hydrazone is known for its role in biochemical reactions, particularly those involving iron. It binds iron via its phenolate oxygen, imine nitrogen, and carbonyl oxygen atoms . It has been found to interact with enzymes, proteins, and other biomolecules, particularly those involved in iron metabolism .

Cellular Effects

Pyridoxal Isonicotinoyl Hydrazone has been shown to have significant effects on various types of cells and cellular processes. It has been reported to inhibit the growth of cells in vitro . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pyridoxal Isonicotinoyl Hydrazone involves its ability to chelate iron. It forms a complex with iron that is not reactive with ascorbate, which is the first step of the reactions leading to hydroxyl radical formation from iron, ascorbate, and oxygen . This prevents the formation of harmful oxygen radicals which ultimately cause oxidative damage to vital cell structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridoxal Isonicotinoyl Hydrazone change over time. It has been observed that daily administration of Pyridoxal Isonicotinoyl Hydrazone to rats over six days had no effect on the incorporation of a pulse of 59 Fe to erythrocytes .

Dosage Effects in Animal Models

The effects of Pyridoxal Isonicotinoyl Hydrazone vary with different dosages in animal models. It has been found to be efficacious in the mouse model of drug-sensitive TB

Metabolic Pathways

Pyridoxal Isonicotinoyl Hydrazone is involved in metabolic pathways related to iron metabolism. It plays a key role in the formation of harmful oxygen radicals

Transport and Distribution

Pyridoxal Isonicotinoyl Hydrazone is transported and distributed within cells and tissues. It is a cell-permeable compound , suggesting that it can easily cross cell membranes

準備方法

Synthetic Routes and Reaction Conditions: Pyridoxal isonicotinoyl hydrazone is typically synthesized through the condensation reaction between pyridoxal and isonicotinic acid hydrazide. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions . The general reaction scheme is as follows:

[ \text{Pyridoxal} + \text{Isonicotinic Acid Hydrazide} \rightarrow \text{Pyridoxal Isonicotinoyl Hydrazone} ]

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis systems can further enhance production efficiency .

化学反応の分析

反応の種類: ピリドキサールイソニコチノイルヒドラゾンは、以下のものを含む様々な化学反応を起こします。

酸化: この化合物は酸化されて対応する酸化物を生成することができます。

還元: この化合物は還元されてヒドラジン誘導体を生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: ピリドキサールイソニコチノイル酸化物の生成。

還元: ピリドキサールイソニコチノイルヒドラジンの生成。

置換: 置換ヒドラゾン誘導体の生成.

4. 科学研究における用途

ピリドキサールイソニコチノイルヒドラゾンは、以下のものを含む幅広い科学研究における用途を持っています。

類似化合物との比較

- Salicyloyl isonicotinoyl hydrazone

- 2-Hydroxy-1-naphthaloyl isonicotinoyl hydrazone

- Pyridoxal benzoyl hydrazone

- Salicylaldehyde benzoyl hydrazone

- 2-Hydroxy-1-naphthaloyl benzoyl hydrazone

Comparison: Pyridoxal isonicotinoyl hydrazone is unique due to its high iron chelation efficacy and low toxicity compared to other similar compounds. It shows better efficacy in preventing iron-mediated oxidative damage and has a broader range of applications in medicine and industry .

特性

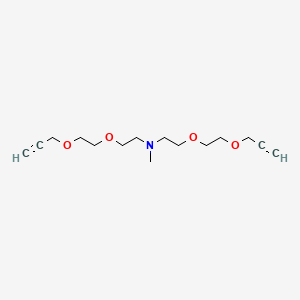

IUPAC Name |

N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYIXOPJPLGCRZ-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877506 | |

| Record name | Pyridoxal 4-Pyridinyl-acyl hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737-86-0, 83706-03-0 | |

| Record name | Pyridoxal isonicotinoyl hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal isonicotinoyl hydrazone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083706030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOXAL ISONICOTINOYL HYDRAZONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I5AA0JKH0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PIH primarily acts as an iron chelator. [, , ] This means it binds to iron ions, particularly ferric iron (Fe3+), forming stable complexes. [] This chelation process interferes with iron's availability for essential cellular processes, leading to its antiproliferative effects. []

ANone: PIH, by chelating iron, disrupts several key cellular processes that are dependent on iron:

- Ribonucleotide Reductase Inhibition: Iron is a crucial cofactor for ribonucleotide reductase, an enzyme essential for DNA synthesis. By chelating iron, PIH inhibits this enzyme, leading to reduced DNA synthesis and cell cycle arrest. [, , ]

- Downregulation of Cyclins and cdk2: PIH has been shown to decrease the expression of cyclins and cyclin-dependent kinase 2 (cdk2), crucial regulators of cell cycle progression. This downregulation further contributes to the antiproliferative effect of PIH. []

- Induction of Cell Cycle Arrest and Apoptosis: The combined effects of iron deprivation on DNA synthesis and cell cycle regulation can trigger cell cycle arrest and ultimately lead to apoptosis, a form of programmed cell death. [, , ]

A: Yes, studies have shown that PIH not only prevents iron uptake from transferrin [, ] but also mobilizes iron from intracellular compartments, particularly a compartment termed "band C" which co-migrates with iron-citrate on native PAGE. [] This suggests that PIH can access and chelate iron from specific intracellular pools. [, ]

A: Yes, research suggests that some PIH analogs can redistribute iron within cells. For example, salicylaldehyde p-t-butyl-benzoyl hydrazone was found to redistribute ferritin-bound iron to different intracellular locations. []

A: While iron chelation is the primary mechanism, some research suggests that PIH analogs, such as 3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH), can act as lysine-specific histone demethylase 1A inhibitors, potentially affecting gene expression and chromatin structure. []

A: PIH has the molecular formula C14H14N4O3 and a molecular weight of 286.28 g/mol. []

A: PIH exists in a non-planar conformation. Its structure can be described as two planes, one containing the isonicotinoyl ring and the other encompassing the remaining atoms. These two planes are at a dihedral angle of 17.41°. The central C=N-N'-C=O chain adopts an E configuration around the C=N bond of the hydrazone bridge. [] This conformation is stabilized by an intramolecular hydrogen bond between the hydrazone nitrogen atom and the 3-hydroxy group. []

A: Infrared (IR) spectroscopy has been widely used to characterize PIH and its metal complexes. [] IR spectra reveal key structural features of the molecule, including the deprotonation of the phenol group and the involvement of the carbonyl group in iron complexation. [] Nuclear magnetic resonance (NMR) spectroscopy has also been employed to elucidate the structure of PIH and its derivatives. []

A: PIH is susceptible to hydrolysis in aqueous solutions, particularly at elevated temperatures. [] The hydrolysis leads to the cleavage of the hydrazone bond, resulting in degradation. [] The rate of hydrolysis varies with pH, with the lowest rate observed in phosphate buffer at pH 7.0. []

A: Studies have shown that pharmaceutical co-solvents, such as polyethylene glycol 300 (PEG-300) and Cremophor EL, can enhance the stability of PIH in aqueous solutions. [, ] These co-solvents help to maintain the integrity of the hydrazone bond and reduce the rate of hydrolysis. []

A: Yes, computational techniques, including molecular dynamics simulation, molecular docking, density functional theory, and global chemical descriptors, have been employed to study PIH derivatives. [] These studies have provided insights into the interactions between PIH analogs and target proteins, particularly mycobacterium tuberculosis enoyl acyl carrier protein reductase (INHA). []

A: Molecular docking studies have identified PIH analogs with favorable binding affinities to INHA, suggesting their potential as anti-tuberculosis agents. [] Molecular dynamics simulations have also been used to assess the stability of protein-ligand interactions, with some PIH analogs exhibiting superior stability compared to the reference drug rifampin. []

A: The lipophilicity of PIH analogs, often represented by their partition coefficient (log P), plays a critical role in their iron mobilizing ability. [] Studies have shown that PIH analogs with a log P value of approximately 2.8 (P = 630) exhibit maximal activity in releasing iron from reticulocytes. [] Therefore, modifying the structure of PIH analogs to adjust their lipophilicity can significantly impact their iron-chelating properties.

A: Yes, structural modifications can significantly alter the cellular uptake of PIH analogs. Studies on Dp44mT, a potent anti-cancer PIH analog, suggest that the saturated N4 structural motif is crucial for its carrier/receptor-mediated transport into cells. []

A: Substituting pyridoxal with other aromatic aldehydes, such as salicylaldehyde and 2-hydroxy-1-naphthylaldehyde, has resulted in the development of PIH analogs with enhanced antiproliferative activity. [, , ] Notably, hydrazones derived from 2-hydroxy-1-naphthylaldehyde have demonstrated particularly potent antitumor effects. [, ]

A: PIH demonstrates varying stability at different pH levels. Research indicates that PIH is most stable in a pH 7.0 phosphate buffer solution. [] This highlights the importance of pH control in formulations to maintain drug stability.

A: Elevated temperatures accelerate the hydrolysis of PIH in aqueous solutions. [] This emphasizes the need for appropriate storage conditions and formulation strategies to minimize drug degradation over time.

ANone: While specific SHE regulations are beyond the scope of these research articles, it's important to note that the development and use of PIH and its analogs should adhere to all applicable safety regulations and guidelines. Researchers and manufacturers are responsible for ensuring the safe handling, storage, and disposal of these compounds.

A: PIH and several of its analogs have demonstrated effectiveness when administered both intraperitoneally and orally. [, , , ] This oral bioavailability is a significant advantage over other iron chelators like desferrioxamine, which requires parenteral administration. [, ]

A: Studies in rats have shown that PIH administration increases iron excretion in bile, urine, and feces. [] This suggests that PIH facilitates the elimination of chelated iron from the body through multiple excretory pathways.

A: Studies comparing oral and parenteral administration of PIH analogs, such as 108-o and 109-o, have shown that they are more effective at mobilizing hepatocellular iron when given orally compared to parenteral desferrioxamine. []

ANone: A variety of human neoplastic cell lines have been utilized, including:

- Neuroblastoma: SK-N-MC [, , , ], BE-2 []

- Leukemia: CCRF-CEM [, ], K562 [, ]

- Erythroleukemia: MEL cells []

ANone: Rodent models, particularly mice and rats, have been extensively used:

- Hypertransfused Rats: To study iron overload and evaluate the iron-chelating efficacy of PIH analogs. [, , ]

- Iron Hydroxamate-Loaded Mice: To assess the ability of PIH analogs to mobilize and promote the excretion of iron. []

- MCK Mouse Heart Model of Friedreich's Ataxia: To investigate the effects of PIH analogs on cardiac iron loading and hypertrophy. []

A: Yes, as of 1989, Phase II clinical trials were underway to evaluate the safety and efficacy of PIH in patients with transfusional hemosiderosis. []

A: Acute and subchronic toxicity studies in mice and rats have indicated that PIH is generally well tolerated. [] The LD50 values (the dose that is lethal to 50% of the animals tested) for PIH are relatively high, suggesting a wide therapeutic index. * Oral LD50: 5 g/kg in both mice and rats []* Intraperitoneal LD50: 1 g/kg in both mice and rats []

A: In subchronic toxicity studies where rats were given PIH orally for 90 days, high doses (800 mg/kg) caused a significant increase in serum alkaline phosphatase and transaminase levels, indicating potential liver toxicity. [] Microscopic examination of liver tissues confirmed hepatic degeneration in a dose-dependent manner. []

A: The lipophilic nature of PIH and some of its analogs allows them to permeate cell membranes, including the mitochondrial membrane. [, , ] This characteristic facilitates the targeting of iron in specific cellular compartments, such as the mitochondria, which is particularly relevant for diseases like Friedreich's ataxia. [] Further research into targeted drug delivery systems, such as liposomes or nanoparticles, could potentially improve the delivery of PIH analogs to specific tissues or cells, enhancing their therapeutic efficacy and minimizing off-target effects.

ANone: The provided research focuses primarily on the in vitro and in vivo iron-chelating properties of PIH and its analogs. These papers do not delve into the specific areas of biomarkers, analytical methods, immunogenicity, drug-transporter interactions, or drug-metabolizing enzyme interactions.

A: While PIH has shown good oral bioavailability, its solubility can be a limiting factor. [, ] Formulation strategies using co-solvents like PEG-300 and Cremophor EL have been employed to improve PIH's solubility and dissolution rate, potentially enhancing its absorption and bioavailability. []

ANone: PIH offers several advantages over DFO:

- Oral Bioavailability: PIH can be administered orally, whereas DFO requires parenteral administration due to its poor intestinal absorption. [, , ]

- Iron Mobilization Efficacy: PIH analogs have demonstrated higher efficacy in mobilizing hepatocellular iron compared to DFO in animal studies. [, ]

- Cost-Effectiveness: PIH and its analogs are generally less expensive to synthesize compared to DFO, potentially making them a more cost-effective treatment option. [, ]

A: Yes, other iron chelators, such as deferiprone (L1) [, ], have shown promise in preclinical studies and are being investigated as potential alternatives. The choice of the most suitable iron chelator depends on factors such as the specific clinical context, the patient's needs, and the drug's efficacy and safety profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

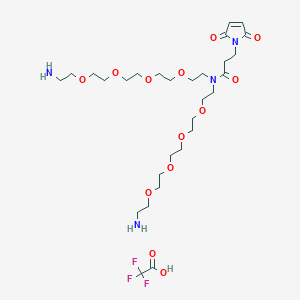

![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)